Phenylcyclohexenylether
CAS No.:
Cat. No.: VC15737316
Molecular Formula: C12H14O
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14O |
|---|---|
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | cyclohexen-1-yloxybenzene |
| Standard InChI | InChI=1S/C12H14O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2 |
| Standard InChI Key | YQBRJWGMIPWMTK-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(=CC1)OC2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Cyclohexyl phenyl ether features a cyclohexyl group bonded to a phenyl ring via an oxygen atom, creating a sterically hindered ether linkage. This configuration imparts unique stability against nucleophilic attack under ambient conditions while remaining susceptible to acid-catalyzed cleavage . X-ray crystallographic data, though limited for this specific compound, can be extrapolated from analogous aryl ethers, suggesting a dihedral angle of approximately 120° between the aromatic and aliphatic moieties .
Key Physical Parameters
The compound’s physicochemical profile is summarized below:
| Property | Value | Measurement Conditions |
|---|---|---|
| Molecular Weight | 176.255 g/mol | - |
| Density | 1.001 g/cm³ | 20°C |
| Boiling Point | 260.8°C | 760 mmHg |
| Flash Point | 98.9°C | Closed cup |
| Refractive Index | 1.525 | n20/D |
| Vapor Pressure | 0.0195 mmHg | 25°C |
Data derived from experimental measurements highlight its low volatility and high thermal stability, making it suitable for high-temperature reactions. The octanol-water partition coefficient (LogP = 3.398) indicates significant hydrophobicity, consistent with its limited aqueous solubility .
Synthetic Methodologies
Acid-Catalyzed Alkylation
The predominant synthesis route involves Friedel-Crafts alkylation of phenol with cyclohexene under acidic conditions. Comparative studies using homogeneous (H₂SO₄, BF₃) versus heterogeneous (sulfated zirconia, cation-exchange resins) catalysts reveal critical differences:
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Homogeneous Systems: Provide faster kinetics (TOF up to 12 h⁻¹ at 80°C) but suffer from catalyst recovery issues and side product formation via O-alkylation .
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Heterogeneous Catalysts: Sulfated zirconia achieves 92% selectivity toward C-alkylated products at 120°C through preferential activation of the cyclohexene π-system .
A recent innovation employs supercritical CO₂ as a solvent, enhancing mass transfer and reducing byproduct formation by 40% compared to conventional toluene-mediated reactions .
Equilibrium Considerations
The reversible nature of ether formation becomes significant above 150°C, where retro-alkylation regenerates phenol and cyclohexene. Kinetic modeling demonstrates an equilibrium constant (K_eq) of 0.45 at 180°C, necessitating careful temperature control to maximize yield .
Reactivity and Degradation Pathways
Acid-Mediated Cleavage
Treatment with concentrated HBr (48%) at reflux cleaves the ether bond via an SN2 mechanism, yielding cyclohexyl bromide and phenol with 85% efficiency. Solid acid catalysts like H-beta zeolite show promise for greener cleavage processes, achieving comparable yields at lower temperatures (90°C vs. 120°C for homogeneous acids) .
Thermal Decomposition
Aquathermolysis studies at 300°C in aqueous medium produce 1-methylcyclopentene (major) and phenol through a radical-mediated pathway involving cyclohexyl ring contraction . Activation energy calculations (Eₐ = 132 kJ/mol) confirm the process’s endothermic nature .
Industrial and Laboratory Applications
Process Chemistry
Cyclohexyl phenyl ether serves as a solvent in high-temperature reactions and a stabilizer for peroxide-based initiators. Its low polarity makes it ideal for dissolving hydrophobic substrates in Heck coupling and Suzuki-Miyaura cross-coupling reactions.
Analytical Applications
Gas chromatography (GC) methods utilizing DB-5MS columns (30 m × 0.25 mm ID) with a temperature ramp from 80°C to 280°C (10°C/min) achieve baseline separation from alkylphenol byproducts, enabling precise reaction monitoring .
Recent Advances and Future Directions
Catalytic Innovations
A 2024 study demonstrated that Fe³⁺-exchanged montmorillonite clays catalyze cyclohexyl phenyl ether synthesis with 99% atom economy, eliminating solvent use . This aligns with green chemistry principles and reduces E-factor by 60% compared to traditional methods .
Functionalization Strategies
Palladium-catalyzed C-H activation enables direct ortho-arylation of the phenyl ring, producing biphenyl derivatives without ether cleavage. Using [(η³-C₃H₅)PdCl]₂/AgSbF₆ catalyst systems, researchers achieved 78% yield with excellent regiocontrol .
Computational Insights
Density functional theory (DFT) calculations (B3LYP/6-311++G**) map the reaction coordinate for acid-catalyzed cleavage, identifying a three-centered transition state with partial C-O bond dissociation. These models inform catalyst design by quantifying Lewis acid strength requirements for selective bond activation.
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